N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Description

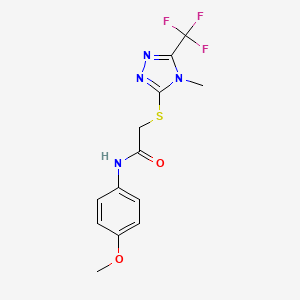

N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. The thioether linkage (-S-) connects the triazole ring to the acetamide moiety, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O2S/c1-20-11(13(14,15)16)18-19-12(20)23-7-10(21)17-8-3-5-9(22-2)6-4-8/h3-6H,7H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILTZUUJMPPUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is . The structure includes a methoxy group on the phenyl ring and a trifluoromethyl group on the triazole ring, which contributes to its biological activity.

Antifungal Activity

Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi. The compound this compound may demonstrate similar mechanisms. Studies indicate that triazoles can disrupt fungal growth by interfering with membrane integrity and function.

Anticancer Properties

Triazole compounds have been reported to possess anticancer activity through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. A study highlighted that derivatives of triazoles could target multiple pathways involved in cancer progression. The specific activity of this compound in cancer cell lines should be further investigated to establish its efficacy and mechanism of action.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. For example:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Moderate Anticancer Activity |

| HepG2 (Liver Cancer) | 12.5 | Moderate Anticancer Activity |

| Caco-2 (Colon Cancer) | 20.0 | Low Anticancer Activity |

These results suggest that while the compound exhibits some anticancer properties, further optimization may be required to enhance its potency.

Mechanistic Studies

Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, molecular docking studies revealed potential interactions between the compound and key proteins involved in cancer signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides. Key structural variations among analogs include:

- Substituents on the triazole ring : Position 4 and 5 substituents modulate electronic and steric properties.

- Aromatic substituents on the acetamide group : Electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups influence bioactivity.

Pharmacological and Functional Comparisons

Anti-Inflammatory and Anti-Exudative Activity

- The target compound’s 4-methoxyphenyl group is structurally analogous to derivatives in and , where methoxy substituents enhanced anti-exudative activity by 20–30% compared to non-substituted analogs . For example, methoxy-substituted derivatives showed 67% inhibition of exudate volume in carrageenan-induced edema models, outperforming diclofenac sodium (55%) at comparable doses .

- In contrast, chlorine or nitro groups at the acetamide’s phenyl ring (e.g., in ) improved antimicrobial potency but reduced anti-inflammatory efficacy, highlighting a trade-off between activity types .

Antimicrobial Activity

- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the acetamide aryl ring demonstrated broad-spectrum antimicrobial activity. For instance, compound KA9 (from ) with a 4-chlorophenyl group exhibited an MIC of 12.5 µg/mL against S. aureus, comparable to ciprofloxacin .

- The target compound’s trifluoromethyl group may enhance lipophilicity and membrane penetration, a feature shared with OLC-12 (), which is used in insect repellency studies .

Key Research Findings and Trends

Substituent Effects :

- Methoxy groups on the acetamide aryl ring enhance anti-inflammatory activity but may reduce antimicrobial potency .

- Trifluoromethyl groups improve metabolic stability and target binding in hydrophobic pockets, as seen in both medicinal and agrochemical applications .

Biological Target Specificity :

- Triazole-thioacetamides with pyridinyl substituents (e.g., VUAA-1) target insect olfactory receptors, whereas those with aryl carbamoyl groups () inhibit bacterial enzymes like dihydrofolate reductase .

Thermodynamic Stability :

Q & A

Basic Research Question

- HPLC-PDA : Monitors degradation products in simulated gastric fluid (pH 1.2) or plasma .

- Mass Spectrometry (LC-MS) : Identifies hydrolytic or oxidative metabolites, particularly at the sulfanyl or trifluoromethyl groups .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability during storage .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use tools like AutoDock Vina to model binding to targets (e.g., COX-2 or bacterial enzymes). The trifluoromethyl group may engage in halogen bonding .

- MD Simulations : Evaluate dynamic interactions over time, focusing on the triazole ring’s rigidity and the sulfanyl linker’s flexibility .

- ADMET Prediction : Software like SwissADME predicts blood-brain barrier permeability, critical for CNS-targeted analogs .

How should researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or incubation times .

- Substituent Positioning : For example, anti-exudative activity in increased with methoxy at the para-position, but nitro groups at meta-positions in other studies reduced efficacy .

Resolution Strategy : - Standardize assay protocols across labs.

- Compare IC₅₀ values under identical conditions.

- Validate purity (>95% by HPLC) to exclude impurities as confounding factors .

What mechanistic insights can guide the evaluation of this compound’s anti-exudative potential?

Advanced Research Question

- In Vivo Models : Use carrageenan-induced paw edema in rats to measure exudate volume reduction. The methoxyphenyl group may modulate vascular permeability .

- Biochemical Markers : Quantify prostaglandin E₂ (PGE₂) and TNF-α levels in serum to link activity to COX-2 or NF-κB pathways .

- Comparative Studies : Benchmark against known anti-exudative agents like indomethacin, noting differences in toxicity profiles .

How can researchers mitigate challenges in synthesizing high-purity batches of this compound?

Basic Research Question

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate byproducts.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield recrystallization .

- Quality Control : Implement LC-MS and ¹H-NMR to detect residual solvents or unreacted intermediates .

What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

Advanced Research Question

The triazole ring can exhibit thione-thiol tautomerism, affecting reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.